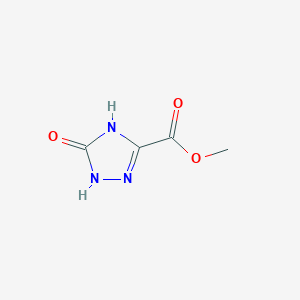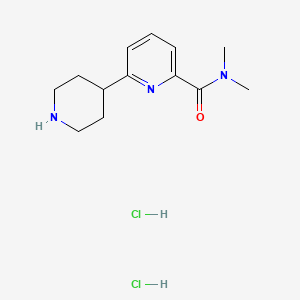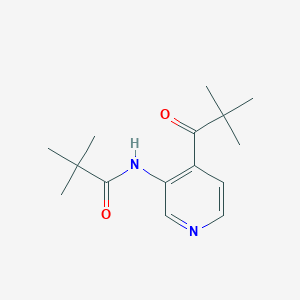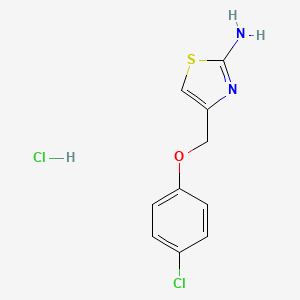
メチル 5-オキソ-4,5-ジヒドロ-1H-1,2,4-トリアゾール-3-カルボン酸メチル
概要
説明
“Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate” is a chemical compound with the molecular formula C4H5N3O3 . It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds known for their wide range of biological activities .
Synthesis Analysis
This compound can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . Another synthesis method involves the reaction of ethyl 3-oxo-2- (2-arylhydrazono)butanoates with thiosemicarbazide .
Molecular Structure Analysis
The molecular structure of “methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate” consists of a 1,2,4-triazole ring, which is a five-membered ring structure with two nitrogen atoms and three carbon atoms .
Chemical Reactions Analysis
The compound can undergo various chemical reactions to form a variety of thiazolyl-pyrazole derivatives . These reactions involve the use of several isothiocyanates and bromoacetyl derivatives .
Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 143.1 .
科学的研究の応用
抗菌活性
メチル 5-オキソ-4,5-ジヒドロ-1H-[1,2,4]トリアゾール-3-カルボン酸メチル: は、細菌感染症に対する潜在的な効果について研究されています。 この化合物の合成とその誘導体は、有望な抗菌活性を示しています 。この用途は、抗生物質耐性菌の脅威の高まりにより、新しい抗生物質の開発が不可欠な医薬品化学の分野において特に重要です。
ヘテロ環式化合物の合成
この化合物は、さまざまなヘテロ環式分子の合成における前駆体として役立ちます。ヘテロ環式分子は、生物学的に活性な有機中間体の大規模ファミリーです 。これらのヘテロ環は、いくつかの薬物に含まれており、医薬品化学における重要な役割を強調しています。
抗ウイルス薬の開発
この化合物に含まれるトリアゾール環は、多くの抗ウイルス薬に見られる一般的な特徴です。 そのため、メチル 5-オキソ-4,5-ジヒドロ-1H-[1,2,4]トリアゾール-3-カルボン酸メチルは、潜在的な抗ウイルス活性を持つ化合物の合成に利用できます .
抗炎症および鎮痛作用
この化合物の構造は、抗炎症および鎮痛作用を持つ分子の開発に適しています。 これは、そのような生物学的活性を付与することが知られている1,2,4-トリアゾール部分の存在によるものです .
抗がん研究
研究によると、トリアゾール誘導体は、抗がん療法に役立つ可能性があります。 問題の化合物は、がん細胞の増殖または増殖を阻害する可能性のある新しい分子の合成に使用できます .
中枢神経系 (CNS) 抑制薬
1,2,4-トリアゾール環系を含む化合物は、CNS 抑制作用と関連付けられています。 したがって、メチル 5-オキソ-4,5-ジヒドロ-1H-[1,2,4]トリアゾール-3-カルボン酸メチルは、新しいCNS 抑制薬の開発のための貴重な出発物質となる可能性があります .
作用機序
Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate
is a compound with a wide range of potential applications.
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Pharmacokinetics
The compound’s solubility and other physical properties suggest that it may have good bioavailability .
Safety and Hazards
生化学分析
Biochemical Properties
Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions help in modulating the levels of reactive oxygen species within cells, thereby protecting them from oxidative damage.
Cellular Effects
The effects of methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to activate the Nrf2 signaling pathway, which plays a key role in cellular defense mechanisms against oxidative stress . Additionally, it can alter the expression of genes involved in antioxidant responses, thereby enhancing the cell’s ability to combat oxidative damage.
Molecular Mechanism
At the molecular level, methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of certain enzymes involved in the production of reactive oxygen species, thereby reducing oxidative stress . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to this compound has been observed to enhance cellular antioxidant defenses, leading to improved cell survival and function in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate vary with different dosages in animal models. At low doses, this compound has been found to enhance antioxidant defenses and improve overall cellular function . At high doses, it can exhibit toxic effects, leading to cellular damage and impaired function. Threshold effects have been observed, indicating that there is an optimal dosage range for achieving beneficial effects without causing toxicity.
Metabolic Pathways
Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in cellular metabolism. For instance, this compound has been shown to influence the activity of enzymes involved in the tricarboxylic acid cycle, thereby affecting metabolic flux and metabolite levels . These interactions help in maintaining cellular energy balance and overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate is transported and distributed through specific transporters and binding proteins. These interactions help in its localization and accumulation in specific cellular compartments . For example, this compound has been found to accumulate in mitochondria, where it exerts its antioxidant effects by modulating mitochondrial function and reducing oxidative stress.
Subcellular Localization
The subcellular localization of methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, this compound has been shown to localize in the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression and cellular responses to oxidative stress.
特性
IUPAC Name |
methyl 5-oxo-1,4-dihydro-1,2,4-triazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O3/c1-10-3(8)2-5-4(9)7-6-2/h1H3,(H2,5,6,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPKBXZPKSLZOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-((Methylamino)methyl)thieno[3,2-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B1461083.png)
![2-phenyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B1461085.png)


![2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride](/img/structure/B1461089.png)
![2-[2-(Cyclopentylamino)acetamido]pent-4-enoic acid hydrochloride](/img/structure/B1461090.png)

![2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine dihydrochloride](/img/structure/B1461094.png)



![[2-(Methylamino)ethyl][2-(piperidin-1-yl)ethyl]amine trihydrochloride](/img/structure/B1461103.png)

